Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Description
Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel small-molecule inhibitor of the dopamine D2 receptor. It has been studied extensively in the field of neuroscience due to its potential therapeutic applications for several neurological disorders.
Scientific Research Applications
Sensorimotor Function Impairment in Mice
Research involving Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018), a compound structurally similar to Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, demonstrates its impact on sensorimotor functions in mice. JWH-018 was shown to impair sensorimotor responses at lower doses, indicating potential risks to public health regarding performance in activities requiring precise motor coordination, like driving and operating machinery (Ossato et al., 2015).
Chemosensors for Transition Metal Ions
Naphthoquinone derivatives, related to the core structure of Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, have been explored for their ability to act as chemosensors for transition metal ions. These compounds exhibit selectivity towards Cu2+ ions, changing color upon complexation. This application is relevant in analytical chemistry for the detection of specific metal ions in various samples (Gosavi-Mirkute et al., 2017).
Anticancer Compound Synthesis
The synthesis of compounds containing the naphthalene ring, such as (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, has been investigated for potential anticancer applications. These synthesized compounds were evaluated for their anticancer properties, highlighting the relevance of naphthalene derivatives in medicinal chemistry research (Gouhar & Raafat, 2015).
Synthetic Cannabinoid Detection in Human Serum
Research has also focused on the quantification and detection of synthetic cannabinoids, including compounds structurally related to Naphthalen-1-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, in biological samples. A study on JWH-018 developed a sensitive method for its detection in human serum, underscoring the importance of analytical methods for monitoring the presence of synthetic cannabinoids in the body (Teske et al., 2010).
properties
IUPAC Name |
naphthalen-1-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(18-8-3-6-15-5-1-2-7-17(15)18)23-13-10-16(11-14-23)25-19-9-4-12-21-22-19/h1-9,12,16H,10-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIWYSEFMBKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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